
Trimethylsilylmethylisocyanate
Descripción general
Descripción
Trimethylsilylmethylisocyanate is a chemical compound with the molecular formula C5H11NOSi and a molecular weight of 129.23 . It is primarily used for research and development purposes .
Molecular Structure Analysis
Trimethylsilylmethylisocyanate has a molecular formula of C5H11NOSi . The specific molecular structure is not provided in the search results.Chemical Reactions Analysis
Trimethylsilyl compounds, such as Trimethylsilylmethylisocyanate, are often used in organic synthesis . They can make compounds more volatile, making them more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Trimethylsilylmethylisocyanate is a liquid with a refractive index of 1.396 . It has a boiling point of 90-92 °C and a density of 0.851 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Postsynthetic Modification of Metal-Organic Frameworks
Trimethylsilylmethylisocyanate is used in the postsynthetic modification of isoreticular metal-organic frameworks (MOFs). This process involves altering the chemical functionality of MOFs after their initial synthesis, which can enhance their properties for specific applications, such as gas storage or catalysis .
Synthesis of Imidazolin-2-ones
This compound is utilized in the synthesis of 1-unsubstituted 4-(dialkylamino) imidazolin-2-ones. These heterocyclic compounds have various potential applications, including medicinal chemistry and as intermediates in organic synthesis .
Conversion of Isocyanates to Carbodiimides
Trimethylsilylmethylisocyanate plays a role in the conversion of isocyanates to carbodiimides using cyclopentadienyl iron or manganese carbonyl catalysis. Carbodiimides are valuable reagents in peptide coupling reactions and other synthetic applications .
Carbamoylation of Aromatic Hydrocarbons
In organic chemistry, this compound is used for the carbamoylation of aromatic hydrocarbons. This reaction introduces a carbamoyl group (CONH2) into the compound, which can be a key step in synthesizing pharmaceuticals and agrochemicals .
Modification of Alcohols
Trimethylsilylmethylisocyanate is also employed in the modification of alcohols. This can be an important step in creating various organic compounds with applications ranging from materials science to pharmaceuticals .
Safety and Hazards
Trimethylsilylmethylisocyanate is classified as having acute toxicity, both orally and dermally . It can cause skin and eye irritation and may be harmful if inhaled . It is advised to handle this compound with protective gloves and clothing, and to avoid breathing its dust, fume, gas, mist, or vapors .
Mecanismo De Acción
Target of Action
Trimethylsilylmethylisocyanate is a versatile reactive organic isocyanate . It primarily targets primary amines, Grignard reagents, and organo-lithiums . These targets play a crucial role in various chemical reactions, serving as nucleophiles that can react with the isocyanate group in Trimethylsilylmethylisocyanate.
Mode of Action
Trimethylsilylmethylisocyanate interacts with its targets through a process known as carbamoylation . In this process, the isocyanate group in Trimethylsilylmethylisocyanate reacts with the nucleophilic amines, Grignard reagents, or organo-lithiums to form carbamoyl derivatives . This interaction results in the formation of new chemical compounds.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of primary amines from grignard reagents or organo-lithiums . This suggests that Trimethylsilylmethylisocyanate may influence pathways involving these compounds.
Pharmacokinetics
It is known that the compound has a boiling point of 90-92°c and a density of 0851 g/mL at 25°C . These properties may influence the compound’s bioavailability and its distribution within a system.
Result of Action
The primary result of Trimethylsilylmethylisocyanate’s action is the formation of carbamoyl derivatives . These derivatives are formed when Trimethylsilylmethylisocyanate reacts with amines, Grignard reagents, or organo-lithiums. The formation of these new compounds can have various molecular and cellular effects, depending on the specific derivatives formed and their subsequent reactions.
Action Environment
The action of Trimethylsilylmethylisocyanate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as suggested by its specific boiling point . Additionally, the presence of other chemicals in the environment, such as other reactants or catalysts, can also influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
isocyanatomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOSi/c1-8(2,3)5-6-4-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXRJCHTPLNKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534830 | |
| Record name | (Isocyanatomethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylmethylisocyanate | |
CAS RN |
14283-35-3 | |
| Record name | (Isocyanatomethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14283-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




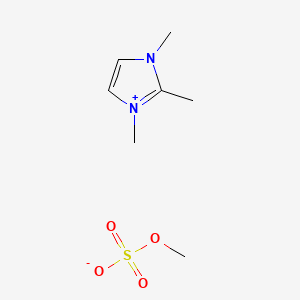
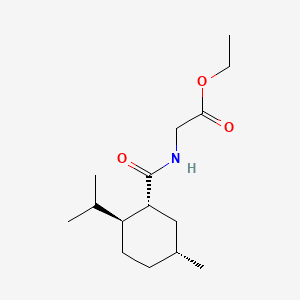
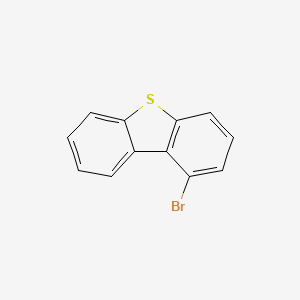

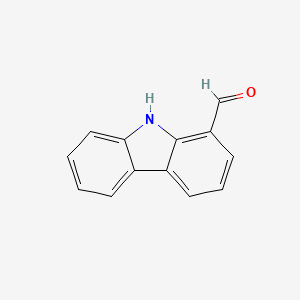

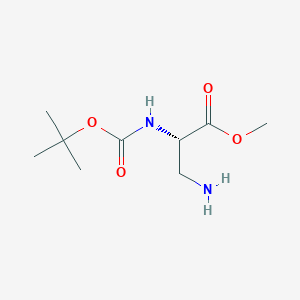
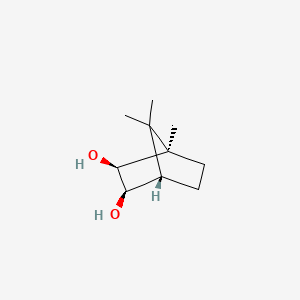
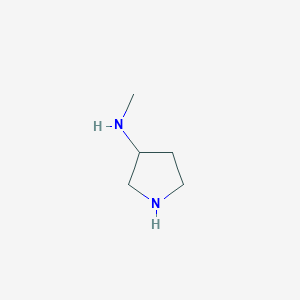
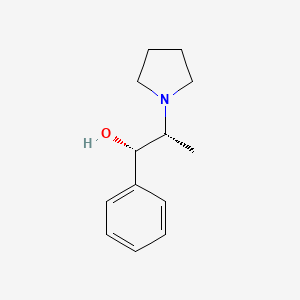
![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)
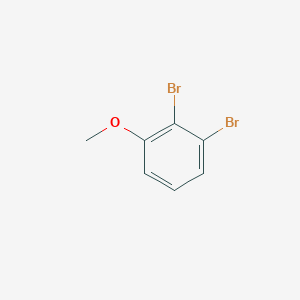
![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)